molecular formula C11H18N4O4S B1532940 ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 1106908-85-3

ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1532940
CAS No.: 1106908-85-3
M. Wt: 302.35 g/mol
InChI Key: JTCPRVVERNRGMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H18N4O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

    Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further substitution reactions can modify the pyrazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Acidic or basic hydrolysis for ester conversion, and nucleophilic reagents for substitution on the pyrazole ring.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Carboxylic acids and various substituted pyrazoles.

Scientific Research Applications

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study sulfonylation reactions and their biological implications.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate
  • N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}acetamide

Uniqueness

Ethyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a sulfonyl piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

ethyl 5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-3-19-11(16)9-8-12-13-10(9)20(17,18)15-6-4-14(2)5-7-15/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPRVVERNRGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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